(2-Cyclopentyl-2-phenylethyl)amine

Beschreibung

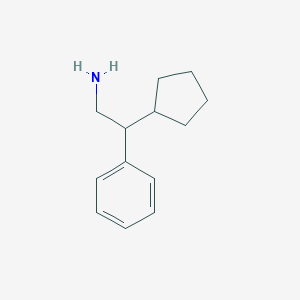

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopentyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWNEYSOKMSPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589439 | |

| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175343-28-9 | |

| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Considerations of 2 Cyclopentyl 2 Phenylethyl Amine

Systematic Nomenclature and Structural Representation

The systematic IUPAC name for (2-Cyclopentyl-2-phenylethyl)amine is 2-cyclopentyl-2-phenylethanamine . nih.gov This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the amine group (-NH2). The parent alkane is ethane, which is substituted with an amine group, making it an ethanamine. The carbon atom adjacent to the amine group (C2) is substituted with both a cyclopentyl and a phenyl group.

The molecular formula for this compound is C₁₃H₁₉N. nih.gov Its structure consists of a central sp³-hybridized carbon atom bonded to a hydrogen atom, a cyclopentyl ring, a phenyl ring, and a methylamine (B109427) group (-CH₂NH₂).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-cyclopentyl-2-phenylethanamine nih.gov |

| Molecular Formula | C₁₃H₁₉N nih.gov |

| Molecular Weight | 189.30 g/mol nih.gov |

| CAS Number | 175343-28-9 nih.gov |

| SMILES | C1CCC(C1)C(CN)C2=CC=CC=C2 nih.gov |

| InChIKey | NHWNEYSOKMSPAK-UHFFFAOYSA-N nih.gov |

Stereoisomerism and Chiral Centers within the this compound Framework

The structure of this compound contains a single chiral center. This stereocenter is the carbon atom that is bonded to the cyclopentyl group, the phenyl group, the hydrogen atom, and the aminomethyl group (-CH₂NH₂). The presence of this chiral center means that the compound can exist as a pair of enantiomers.

A common misconception in similar structures is to consider the nitrogen atom of the amine as a chiral center. reddit.com However, in primary amines, the rapid pyramidal inversion of the nitrogen atom prevents it from being a stable stereocenter. reddit.com

For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.org In the case of this compound, with one chiral center (n=1), there are 2¹ = 2 possible stereoisomers, which are a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other.

Diastereomeric and Enantiomeric Forms: Isolation and Characterization

Since this compound possesses only one chiral center, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and require at least two chiral centers in the molecule. libretexts.org The stereoisomers of this compound are exclusively enantiomers.

The separation of these enantiomers, a process known as resolution, is a critical step in obtaining stereochemically pure forms of the compound. While specific resolution methods for this compound are not extensively detailed in publicly available literature, general techniques for resolving chiral amines are well-established. These methods often involve the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration (R or S) of the enantiomers of this compound is essential for understanding their specific biological activities and interactions. Several analytical techniques can be employed for this purpose.

One of the most definitive methods is X-ray crystallography . If a single crystal of one of the enantiomers (often as a salt with a chiral counter-ion of known absolute configuration) can be grown, X-ray diffraction analysis can determine the three-dimensional arrangement of atoms in the molecule, thereby establishing its absolute configuration.

Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) using computational methods like Density Functional Theory (DFT), the absolute configuration can be assigned. nih.gov This method does not require crystallization and can be performed on samples in solution.

Chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) , which measure the rotation of plane-polarized light as a function of wavelength, can also be used. While these methods can distinguish between enantiomers based on the sign of their optical rotation, assigning the absolute configuration often requires comparison with a reference compound of known configuration or with computational predictions.

The synthesis of the amine from a starting material of known stereochemistry can also be a method for assigning the absolute configuration, provided the reaction mechanism proceeds with a known and predictable stereochemical outcome (e.g., retention or inversion of configuration). orgsyn.org

Computational Chemistry and Theoretical Studies of 2 Cyclopentyl 2 Phenylethyl Amine

Molecular Geometry and Conformational Analysis

The three-dimensional structure of (2-Cyclopentyl-2-phenylethyl)amine is characterized by the spatial arrangement of its phenyl, cyclopentyl, and ethylamine (B1201723) moieties. Computational methods, particularly density functional theory (DFT), are instrumental in determining the most stable conformations of this flexible molecule.

The conformational landscape of this compound is primarily dictated by the rotation around the Cα-Cβ and Cα-C(cyclopentyl) single bonds. The cyclopentyl ring itself is not planar and typically adopts puckered conformations, such as the envelope and half-chair forms, to alleviate torsional strain. stackexchange.comdalalinstitute.comlibretexts.org In the absence of substituents, the energy difference between these conformers is small, leading to rapid interconversion. stackexchange.com However, the attachment of the bulky phenylethylamine group likely favors a specific puckered conformation to minimize steric hindrance.

Computational studies on related phenylethylamines have shown that the orientation of the ethylamine side chain relative to the phenyl ring can lead to different stable conformers, often referred to as gauche and anti conformations. acs.org In the gauche conformer, the amino group is folded back towards the phenyl ring, potentially allowing for stabilizing intramolecular interactions, such as N-H···π interactions. In the anti conformer, the side chain is extended away from the phenyl ring. The presence of the cyclopentyl group at the Cα position is expected to influence the relative energies of these conformers due to steric demands.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of this compound

| Parameter | Predicted Value |

| Cα-Cβ Bond Length | ~1.54 Å |

| Cα-C(phenyl) Bond Length | ~1.52 Å |

| Cα-C(cyclopentyl) Bond Length | ~1.55 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-N Bond Angle | ~112° |

| Dihedral Angle (N-C-C-Cphenyl) | Varies with conformer (gauche/anti) |

Electronic Structure and Bonding Characterization

The electronic properties of this compound, such as the distribution of electron density and the nature of its chemical bonds, are fundamental to understanding its reactivity and intermolecular interactions. Quantum mechanical calculations provide insights into these properties through the analysis of molecular orbitals and charge distributions.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal information about the molecule's reactivity. In phenylethylamine derivatives, the HOMO is typically localized on the phenyl ring, making it susceptible to electrophilic attack. The LUMO is often associated with the antibonding orbitals of the aromatic system. The presence of the cyclopentyl group is not expected to drastically alter the fundamental nature of these frontier orbitals but may shift their energy levels. nih.gov

Reaction Pathway Modeling and Energy Profiles of Key Transformations

Computational modeling can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. While specific experimental studies on this compound are limited, theoretical calculations can predict the feasibility of various transformations.

One key area of interest is the reactivity of the benzylic C-H bond (the C-H bond at the chiral center). Benzylic C-H bonds are often susceptible to oxidation or other functionalization reactions. nih.govnih.gov Computational modeling can be used to calculate the bond dissociation energy of this C-H bond and to model the transition states and energy barriers for its reaction with various reagents. The steric bulk of the adjacent cyclopentyl group would likely play a significant role in the stereoselectivity of such reactions.

Another important transformation for primary amines is N-acylation. The reaction pathway for the acylation of the amino group can be modeled to understand the influence of the molecular structure on the reaction rate and to predict the properties of the resulting amide. Furthermore, the metabolism of phenylethylamine derivatives often involves enzymatic oxidation. nih.govwikipedia.org In silico models can predict potential sites of metabolism, such as N-oxidation or hydroxylation of the phenyl ring, and estimate the relative likelihood of these pathways.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. The predicted shifts can aid in the assignment of experimental spectra and in distinguishing between different conformers or isomers. For instance, the protons on the cyclopentyl ring are expected to exhibit complex splitting patterns due to their diastereotopic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (ipso) | ~145 |

| Phenyl C (ortho, meta, para) | ~126-129 |

| Cα (chiral center) | ~50-55 |

| Cβ (CH₂N) | ~45-50 |

| Cyclopentyl CH | ~40-45 |

| Cyclopentyl CH₂ | ~25-30 |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can be compared with experimental data to confirm the structure of the molecule. Key vibrational modes for this compound would include the N-H stretching of the primary amine group (typically around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the characteristic aromatic C=C stretching bands. nist.govchemicalbook.com

Chiroptical Property Prediction and Chirality Descriptors

This compound possesses a chiral center at the Cα position, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can distinguish between these enantiomers. Computational methods have become indispensable for predicting and interpreting chiroptical spectra. rsc.orgresearchgate.net

By calculating the ECD and VCD spectra for a specific enantiomer (e.g., the R- or S-enantiomer), a direct comparison can be made with experimental spectra to determine the absolute configuration of the molecule. These calculations require accurate conformational analysis, as the chiroptical response is a weighted average of the contributions from all significantly populated conformers. nih.gov

Chirality descriptors, such as the specific optical rotation, can also be predicted using computational methods. While the prediction of the sign and magnitude of optical rotation can be challenging, modern computational approaches can often provide reliable results, aiding in the stereochemical assignment of chiral molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopentyl 2 Phenylethyl Amine

Mass Spectrometry: Fragmentation Pathways and Isomeric Differentiation

Specific mass spectrometry data, including fragmentation pathways for (2-Cyclopentyl-2-phenylethyl)amine, are not available in the public domain. General fragmentation patterns for the broader class of phenethylamines are known, typically involving cleavage of the bond beta to the aromatic ring (benzylic cleavage) to form a stable tropylium (B1234903) ion, and cleavage alpha to the amine group. However, without the actual mass spectrum of this compound, a discussion of its specific fragmentation and how it allows for differentiation from its isomers remains speculative. The molecular weight of this compound is 189.30 g/mol , and its molecular formula is C₁₃H₁₉N. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments

There are no published experimental Infrared (IR) or Raman spectra specifically for this compound. While the IR and Raman spectra of simpler, related molecules like 2-phenylethylamine have been studied, the vibrational modes associated with the cyclopentyl group and its interaction with the rest of the molecule are unknown. nih.govrsc.orgresearchgate.net Therefore, a detailed assignment of vibrational modes for this compound cannot be provided.

X-ray Crystallography of Derivatives and Salts for Solid-State Structure Determination

A search of crystallographic databases yielded no results for the X-ray crystal structure of this compound or any of its derivatives or salts. This indicates that the solid-state structure of this compound has not been determined or is not publicly available.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

This compound is a chiral compound. However, no specific methods for the chiral separation or determination of the enantiomeric excess of its enantiomers have been reported in the searched literature. While general methods for the chiral separation of amines exist, such as derivatization with a chiral agent followed by chromatography or NMR analysis, their specific application to this compound has not been documented. cam.ac.uknih.gov

Derivatization and Analog Synthesis from the 2 Cyclopentyl 2 Phenylethyl Amine Scaffold

Strategies for Structural Diversification of the (2-Cyclopentyl-2-phenylethyl)amine Scaffold

The structural diversification of the this compound scaffold can be achieved through several key strategies. These approaches aim to systematically alter the molecule's properties by modifying its core components.

N-Substitution: The primary amine is a key site for derivatization. Introducing substituents on the nitrogen atom can significantly impact the compound's basicity, polarity, and ability to form hydrogen bonds. nih.govwikipedia.org

Aromatic Ring Functionalization: The phenyl group can be modified through electrophilic aromatic substitution or other coupling reactions to introduce a wide range of functional groups at various positions (ortho, meta, para). organic-chemistry.orgfiveable.me This allows for the fine-tuning of electronic properties and steric bulk.

Cyclopentyl Ring Modification: Alterations to the cyclopentyl ring, such as the introduction of unsaturation or additional substituents, can influence the compound's conformational flexibility and lipophilicity. nih.gov

Stereochemical Control: As the core scaffold contains a chiral center, controlling the stereochemistry during derivatization is crucial for accessing specific enantiomers, which may exhibit different biological activities. nih.govtcichemicals.com

These strategies can be employed individually or in combination to generate a diverse library of analogs with tailored properties. nih.gov

Synthesis of N-Substituted this compound Analogs

The primary amine of this compound is a readily modifiable functional group, allowing for the synthesis of a wide range of N-substituted analogs. Common methods for N-substitution include reductive amination and N-alkylation.

Reductive Amination: This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. mdma.chlibretexts.orglibretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory-scale reagents. libretexts.orgnih.gov The choice of the carbonyl compound determines the nature of the N-substituent. For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative, while reaction with a substituted benzaldehyde (B42025) would introduce an N-benzyl group. nih.gov

N-Alkylation: Direct alkylation of the amine with alkyl halides is another route to N-substituted analogs. wikipedia.org However, this method can be prone to over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, careful control of reaction conditions and stoichiometry is necessary. sciencemadness.org Alternative alkylating agents, such as alcohols in the presence of a suitable catalyst, can also be used. google.com

The synthesis of N-benzyl derivatives of phenethylamines has been shown to significantly enhance affinity and functional activity at certain biological targets. nih.gov

Table 1: Examples of N-Substituted this compound Analogs and Synthetic Methods

| N-Substituent | Synthetic Method | Precursors |

| Methyl | Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₄) |

| Ethyl | Reductive Amination | Acetaldehyde, Reducing Agent (e.g., NaBH₄) |

| Benzyl (B1604629) | Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH₄) |

| Isopropyl | N-Alkylation | 2-Iodopropane |

This table is illustrative and based on general synthetic principles for amine derivatization. Specific reaction conditions would need to be optimized.

Introduction of Additional Functional Groups on the Aromatic Ring

The phenyl ring of the this compound scaffold is amenable to the introduction of a variety of functional groups through electrophilic aromatic substitution (EAS) reactions. fiveable.melibretexts.orgyoutube.com The existing alkyl substituent on the benzene (B151609) ring is an ortho, para-directing group. However, the reactivity of the ring and the regioselectivity of the substitution can be influenced by reaction conditions and the specific electrophile used.

Common EAS reactions that can be applied include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), which can subsequently be reduced to an amino group or serve as a precursor for other functionalities.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, although the amino group may need to be protected to prevent side reactions. libretexts.org

Protecting the primary amine functionality, often by converting it to an amide, is a common strategy to prevent its interference with the EAS reaction and to control the regioselectivity. libretexts.orglibretexts.org The amide can then be hydrolyzed to regenerate the amine after the aromatic ring has been functionalized.

Table 2: Potential Aromatic Ring Functionalization of the this compound Scaffold

| Reaction Type | Reagents | Potential Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | -Br |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Acylation | Acetyl chloride, AlCl₃ (with protected amine) | -C(O)CH₃ |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

This table provides examples of potential reactions. The feasibility and outcome of these reactions on the specific this compound scaffold would require experimental validation.

Modifications of the Cyclopentyl Ring (e.g., Introduction of Unsaturation, Additional Substituents)

Modifying the cyclopentyl ring of the this compound scaffold offers another avenue for structural diversification. These modifications can alter the steric and electronic properties of the molecule.

Introduction of Unsaturation: The creation of a double bond within the cyclopentyl ring to form a cyclopentenyl or cyclopentadienyl (B1206354) moiety can be achieved through various elimination or oxidation reactions, depending on the presence of suitable leaving groups or activatable C-H bonds on the ring. This would introduce conformational rigidity and potential for further functionalization at the double bond.

Introduction of Additional Substituents: The synthesis of analogs with substituted cyclopentyl rings would likely require starting from a pre-functionalized cyclopentyl precursor. For example, using a substituted cyclopentanone (B42830) in a synthetic route that ultimately leads to the final amine would result in a substituted cyclopentyl ring. Alternatively, functionalization of the existing cyclopentyl ring could be attempted, although this may be challenging due to the unactivated nature of the saturated ring. Methods for C-H activation or radical-based functionalization could be explored.

The synthesis of highly substituted piperidine (B6355638) analogs, another class of cyclic amines, often involves multi-step sequences starting from functionalized cyclic ketones or employing cyclization strategies. ajchem-a.com Similar principles could be applied to the synthesis of substituted cyclopentyl analogs of this compound.

Table 3: Potential Modifications of the Cyclopentyl Ring

| Modification | Potential Synthetic Strategy | Resulting Moiety |

| Introduction of a double bond | Dehydrogenation or elimination from a functionalized precursor | Cyclopentenyl |

| Introduction of a hydroxyl group | Starting from a hydroxycyclopentanone | Hydroxycyclopentyl |

| Introduction of a methyl group | Starting from a methylcyclopentanone | Methylcyclopentyl |

This table outlines conceptual synthetic approaches. The specific reagents and reaction conditions would need to be developed.

Role As a Chemical Intermediate in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The β-arylethylamine framework is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles, particularly isoquinoline (B145761) alkaloids and their derivatives. nih.govresearchgate.netacs.org The primary amine of (2-Cyclopentyl-2-phenylethyl)amine can be readily acylated and subsequently cyclized to form complex ring systems. Two of the most powerful methods for this transformation are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org For this compound, this would first involve N-acylation (e.g., with an acyl chloride or anhydride) to form the corresponding amide. This amide, upon treatment with a condensing agent, would undergo an intramolecular electrophilic aromatic substitution to yield a 1-substituted-1-cyclopentyl-3,4-dihydroisoquinoline. nrochemistry.comjk-sci.com The presence of electron-donating groups on the phenyl ring generally facilitates this cyclization. nrochemistry.comjk-sci.com The resulting dihydroisoquinolines can be oxidized to form fully aromatic isoquinolines. nrochemistry.com

The Pictet-Spengler reaction is another cornerstone of heterocyclic synthesis, producing tetrahydroisoquinolines from the reaction of a β-arylethylamine with an aldehyde or ketone under acidic conditions. nih.govyoutube.com This reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich phenyl ring to induce cyclization. youtube.com Reacting this compound with an aldehyde (R-CHO) would lead to the formation of a 1-substituted-4-cyclopentyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline. The reaction is known to work with a variety of tryptamine (B22526) and phenylethylamine derivatives, highlighting its potential applicability here. nih.govnih.gov

These classical reactions demonstrate the potential of this compound as a precursor for creating structurally complex and diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.govnih.govosti.gov

| Reaction | Starting Material from Target Compound | Reagents | Product Type |

| Bischler-Napieralski | N-Acyl-(2-cyclopentyl-2-phenylethyl)amine | POCl₃ or P₂O₅, reflux | 1,1-Disubstituted-3,4-dihydroisoquinoline |

| Pictet-Spengler | This compound | Aldehyde (R-CHO), H⁺ | 1,4-Disubstituted-1,2,3,4-tetrahydroisoquinoline |

Chiral Building Block in Enantioselective Synthesis

This compound is a chiral molecule, and its enantiomers can serve as valuable building blocks for the synthesis of optically pure compounds, a critical requirement in the pharmaceutical industry. mdpi.com The primary methods for obtaining single enantiomers from a racemic mixture are resolution and asymmetric synthesis.

Enantiomeric resolution of racemic amines is a well-established practice.

Classical Resolution: This involves forming diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. csic.es The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. csic.esresearchgate.net

Enzymatic Kinetic Resolution: This method utilizes enzymes, most commonly lipases like Candida antarctica lipase (B570770) B (CAL-B), which selectively acylate one enantiomer of the amine over the other. csic.esresearchgate.net This process yields a mixture of one enantiomer as an amide and the other as the unreacted amine, which can then be separated. This technique has been successfully applied to a variety of phenylethylamines structurally related to amphetamine. csic.esresearchgate.net

Once resolved, the enantiopure amine can be used as a chiral auxiliary . In this role, the amine is temporarily incorporated into a prochiral molecule to direct a subsequent chemical reaction to occur with high stereoselectivity. After the desired stereocenter is created, the chiral auxiliary is cleaved and can often be recovered. Chiral 1-phenylethylamine (B125046) is a widely used auxiliary for this purpose, guiding reactions such as alkylations, reductions, and cycloadditions. nih.gov The bulky cyclopentyl and phenyl groups on this compound could offer unique steric hindrance to effectively control the stereochemical outcome of such transformations.

| Resolution Method | Principle | Key Reagents/Components | Outcome |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with different physical properties (e.g., solubility). | Chiral resolving agent (e.g., (L)-(+)-tartaric acid). csic.es | Separated diastereomeric salts, which are then treated with a base to recover the pure amine enantiomers. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective acylation of one enantiomer. | Lipase (e.g., CAL-B), acyl donor (e.g., ethyl methoxyacetate). researchgate.net | A mixture of one enantiomer as an amide and the other as the unreacted amine. |

Application in the Construction of Advanced Synthetic Organic Frameworks

Advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered immense interest for applications in gas storage, separation, and catalysis. digitellinc.comnih.govyoutube.com These crystalline structures are built from molecular building blocks—organic linkers and, for MOFs, metal nodes. tcichemicals.comnih.gov The primary amine group of this compound makes it a candidate for incorporation into these frameworks.

Amine-functionalized linkers are frequently used in the synthesis of both MOFs and COFs. mdpi.comrsc.orgacs.org

In MOFs , amine groups can be part of the organic linker molecule used during the initial synthesis or can be introduced after the framework is built via post-synthetic modification. rsc.orgfrontiersin.org These amine functionalities can enhance the framework's properties, for instance by increasing its affinity for CO₂ capture. rsc.orgnih.gov this compound could potentially be used to modify existing MOFs that have linkers with reactive sites suitable for amine coupling.

In COFs , which are constructed entirely from organic building blocks, primary amines are crucial reactants. nih.gov They are commonly condensed with aldehyde linkers to form stable, crystalline frameworks held together by imine bonds. tcichemicals.com Recently, chiral COFs have been developed for applications in asymmetric catalysis, where the chirality is introduced via the amine or aldehyde building blocks. nih.govacs.org The chiral nature of this compound makes it a promising, albeit sterically demanding, candidate for the synthesis of novel chiral COFs. nih.gov

Development as a Ligand or Catalyst Precursor in Organic Transformations

The development of new chiral ligands is essential for advancing asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically pure product. enamine.net The structure of this compound, containing a primary amine and a stereocenter with bulky substituents, is an excellent starting point for designing new chiral ligands. jst.go.jp

The primary amine can be readily derivatized to create a variety of ligand types. For example, it can be converted into phosphine-amine, diamine, or amino alcohol ligands, which are privileged structures in catalysis. nih.gov Chiral 1-phenylethylamine is a common backbone for a multitude of successful ligands used in reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond formation. nih.govacs.org

When such a ligand coordinates to a transition metal (e.g., rhodium, iridium, palladium, or copper), the steric bulk of the cyclopentyl and phenyl groups would create a well-defined and rigid chiral environment around the metal center. acs.org This chiral pocket can effectively differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity in the catalyzed reaction. For instance, a copper-substituted phosphotungstate functionalized with chiral (S)-1-phenylethylamine has been shown to be an effective catalyst for the asymmetric epoxidation of styrene. acs.org This highlights the potential for derivatives of this compound to act as effective ligands or catalyst precursors in a wide array of important organic transformations.

Q & A

Q. Q: What are the optimal synthetic routes for (2-Cyclopentyl-2-phenylethyl)amine, and how can impurities be minimized?

A: The compound can be synthesized via reductive amination of 2-cyclopentyl-2-phenylethanal with ammonia or ammonium acetate under hydrogenation (e.g., using Pd/C or Raney Ni). Key impurities include intermediates like 2-cyclopentyl-2-phenylacetic acid (via oxidation) and unreacted aldehyde. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Impurity profiling using HPLC with UV detection (λ = 254 nm) and comparison to reference standards ensures purity ≥95% .

Structural Characterization

Q. Q: Which spectroscopic methods are most effective for confirming the structure of this compound?

A:

- NMR : H NMR should show a doublet for the cyclopentyl protons (δ 1.5–2.2 ppm), a multiplet for the phenyl group (δ 7.2–7.4 ppm), and a broad singlet for the amine protons (δ 1.0–2.0 ppm, exchangeable). C NMR confirms quaternary carbons (cyclopentyl C1: ~35 ppm; phenyl C1: ~140 ppm).

- MS : ESI-MS typically displays [M+H] at m/z 230.2.

- IR : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) are diagnostic .

Physicochemical Property Analysis

Q. Q: How do calculated physicochemical properties (e.g., logP, polar surface area) inform experimental design for this compound?

A:

- XLogP : ~3.1 (predicted), indicating moderate lipophilicity suitable for membrane permeability studies.

- Topological Polar Surface Area (TPSA) : ~26 Ų, suggesting moderate solubility in polar solvents (e.g., DMSO, ethanol).

- Hydrogen Bonding : 1 donor, 1 acceptor, influencing crystallization behavior and solvent selection for reactions .

Reaction Mechanism Exploration

Q. Q: What reaction mechanisms dominate in the oxidation or substitution of this compound?

A:

- Oxidation : Using KMnO/HSO converts the amine to 2-cyclopentyl-2-phenylacetic acid via intermediate imine formation.

- N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic conditions (NaHCO) yields tertiary amines.

- Schiff Base Formation : Condensation with ketones/aldehydes produces imines, useful in coordination chemistry .

Biological Activity Profiling

Q. Q: How can researchers design experiments to evaluate the biological activity of this amine?

A:

- In Vitro Assays : Test for adrenergic receptor binding (radioligand displacement assays) due to structural similarity to phenylalkylamines like amphetamine .

- Cardiovascular Studies : Measure pressor activity in rodent models via arterial pressure monitoring.

- Toxicity Screening : Use HEK293 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity .

Computational Modeling

Q. Q: Which computational approaches predict the conformational stability and reactivity of this compound?

A:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze steric strain between cyclopentyl and phenyl groups.

- Molecular Dynamics (MD) : Simulate solvation in water/octanol to predict partition coefficients.

- Docking Studies : Target β-adrenergic receptors (PDB: 2Y02) to hypothesize binding modes .

Handling and Safety Protocols

Q. Q: What safety measures are critical when handling this compound in the lab?

A:

- PPE : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Work in a fume hood to avoid amine vapor inhalation.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Spill Response : Neutralize with dilute HCl and adsorb with vermiculite .

Data Contradiction Resolution

Q. Q: How should researchers address conflicting data in solubility or reactivity studies?

A:

- Solubility Discrepancies : Re-measure in standardized solvents (e.g., USP buffers) and validate with HPLC purity checks.

- Reactivity Conflicts : Replicate under inert atmosphere (N/Ar) to rule out oxidation artifacts.

- Statistical Analysis : Apply Grubbs’ test to identify outliers and use triplicate experiments for reproducibility .

Advanced Analytical Techniques

Q. Q: What advanced methods resolve stereochemical or isotopic labeling challenges for this compound?

A:

- Chiral HPLC : Use a CHIRALPAK® IG column to separate enantiomers (if applicable).

- Isotopic Labeling : Synthesize N- or C-labeled variants via reductive amination with labeled ammonia for metabolic tracking .

Environmental Impact Assessment

Q. Q: What methodologies evaluate the environmental persistence of this compound?

A:

- Biodegradation Tests : OECD 301D (closed bottle test) to assess microbial breakdown.

- Ecotoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.